molecular formula C18H23ClN2O3 B4240024 N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4240024
M. Wt: 350.8 g/mol
InChI Key: GUUBBZUBDARKET-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as CPOP, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in drug development. CPOP belongs to the class of compounds known as cyclohexylamines and is structurally similar to the well-known analgesic drug, ketamine.

Mechanism of Action

CPOP acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, CPOP inhibits the influx of calcium ions into the cell, which can lead to the activation of various signaling pathways and the release of neurotransmitters such as glutamate and dopamine. This mechanism of action is similar to that of ketamine, which has been shown to have rapid antidepressant effects.
Biochemical and Physiological Effects:
CPOP has been shown to have several biochemical and physiological effects, including the modulation of glutamate and dopamine release, the reduction of inflammation, and the promotion of neurogenesis. These effects may be responsible for its antidepressant, anxiolytic, and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPOP is its rapid onset of action and long-lasting effects, which make it a useful tool for studying the mechanisms of depression, anxiety, and chronic pain. However, CPOP has several limitations, including its low solubility in water and its potential toxicity at high doses. These limitations may make it difficult to use CPOP in certain experimental settings.

Future Directions

There are several future directions for the study of CPOP. One area of research is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of depression, anxiety, and chronic pain. Another area of research is the investigation of the neuroprotective effects of CPOP and its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further studies are needed to determine the optimal dosing and administration of CPOP to minimize its potential toxicity and maximize its therapeutic effects.
Conclusion:
In conclusion, CPOP is a promising compound with potential applications in drug development. Its rapid onset of action, long-lasting effects, and neuroprotective properties make it a promising candidate for the treatment of depression, anxiety, and chronic pain. However, further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential.

Scientific Research Applications

CPOP has been extensively studied for its potential applications as an antidepressant, anxiolytic, and analgesic agent. Several preclinical studies have shown that CPOP has a rapid onset of action and long-lasting effects, making it a promising candidate for the treatment of depression, anxiety, and chronic pain. CPOP has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c1-24-16-8-7-13(19)10-15(16)20-18(23)12-9-17(22)21(11-12)14-5-3-2-4-6-14/h7-8,10,12,14H,2-6,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUBBZUBDARKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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